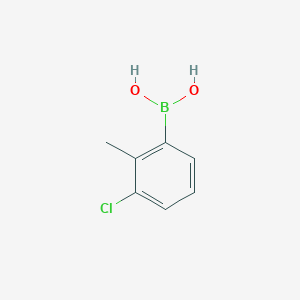
3-Chlor-2-methylphenylboronsäure
Übersicht
Beschreibung
3-Chloro-2-methylphenylboronic acid (3-CMPBA) is a synthetic organic compound with a wide range of applications in biochemical and physiological research. It is a valuable tool for scientists to study the mechanism of action of various compounds, as well as to understand how these compounds interact with other molecules. In addition, 3-CMPBA is used to synthesize other compounds and can be used in various lab experiments.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplungsreaktionen
3-Chlor-2-methylphenylboronsäure: ist ein wertvolles Reagenz in Suzuki–Miyaura-Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese von entscheidender Bedeutung sind . Diese Reaktion wird aufgrund ihrer milden Bedingungen und der Stabilität von Organoboranreagenzien weit verbreitet eingesetzt. Die Verbindung kann verwendet werden, um Chlor-Methylphenylgruppen in verschiedene molekulare Strukturen einzuführen und so die Vielfalt der chemischen Strukturen zu erweitern, die für die Pharmazeutik und die Materialwissenschaften zugänglich sind.
Sensoranwendungen
Die Boronsäureeinheit von This compound interagiert mit Diolen und Lewis-Basen, wodurch sie in Sensoranwendungen nützlich wird . Sie kann in Sensoren integriert werden, die Zucker oder andere biologische Moleküle mit Diolgruppen detektieren, was bei der Diagnose und Überwachung von Krankheiten wie Diabetes hilft.
Biologische Markierung und Proteinmodifikation
Aufgrund ihrer Reaktivität mit Diolen kann This compound für die biologische Markierung und Proteinmodifikation eingesetzt werden . Diese Anwendung ist in der Biochemie entscheidend für die Verfolgung und Analyse biologischer Prozesse sowie für die Entwicklung zielgerichteter Therapeutika.
Trennungstechnologien
Die Fähigkeit der Verbindung, reversible kovalente Bindungen mit Diolen zu bilden, ermöglicht ihren Einsatz in Trennungstechnologien . Sie kann in der Chromatographie eingesetzt werden, um komplexe Gemische auf der Grundlage des Vorhandenseins von diolhaltigen Verbindungen zu trennen, wodurch die Reinheit chemischer Präparate verbessert wird.
Entwicklung von Therapeutika
This compound: hat potenzielle Anwendungen bei der Entwicklung von Therapeutika . Ihre Boronsäuregruppe kann mit Enzymen und anderen biologischen Zielstrukturen interagieren, was zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit und Selektivität führt.
Materialwissenschaften
In der Materialwissenschaft kann This compound verwendet werden, um neuartige Polymere und optoelektronische Materialien zu erzeugen . Ihre Einarbeitung in Materialien kann einzigartige Eigenschaften wie Fluoreszenz oder Leitfähigkeit verleihen, die für die Entwicklung fortschrittlicher Technologien wertvoll sind.
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
3-Chloro-2-methylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Chloro-2-methylphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17040 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 3-Chloro-2-methylphenylboronic acid is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of these compounds.
Action Environment
The action, efficacy, and stability of 3-Chloro-2-methylphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , could affect the compound’s action. Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which could influence its efficacy and stability
Biochemische Analyse
Biochemical Properties
3-Chloro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The 3-Chloro-2-methylphenylboronic acid acts as a nucleophilic organic group that is transferred from boron to palladium during transmetalation .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-2-methylphenylboronic acid is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, the 3-Chloro-2-methylphenylboronic acid undergoes transmetalation, transferring its boron-bound organic group to a palladium catalyst .
Eigenschaften
IUPAC Name |
(3-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNVVXTUYMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395827 | |
| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313545-20-9 | |
| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



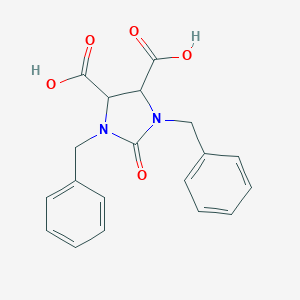
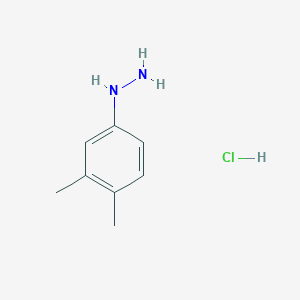
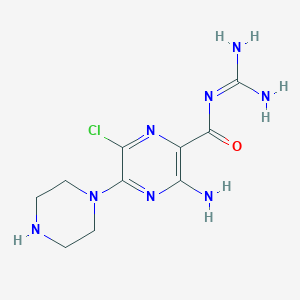
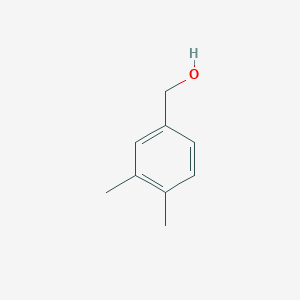

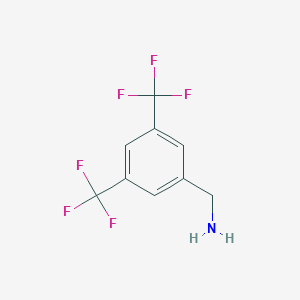
![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)


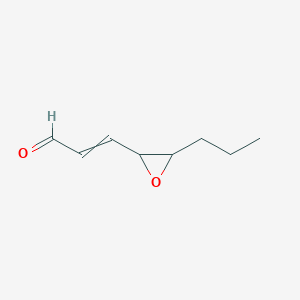

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)